![molecular formula C9H8ClNO B2447798 1H-Indole, 7-chloro-5-methoxy- CAS No. 1203844-30-7](/img/structure/B2447798.png)
1H-Indole, 7-chloro-5-methoxy-
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Overview
Description
“1H-Indole, 7-chloro-5-methoxy-” is a chemical compound with the molecular formula C9H8ClNO . It is a derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity .
Synthesis Analysis
The synthesis of indole derivatives often involves base-catalyzed condensation reactions . For instance, 5-Methoxyindole can be conjugated with aniline and substituted anilines through a base-catalyzed condensation reaction . N-acylation of 5-Methoxyindole with 3-chloro acetylchloride can afford 2-Chloro-1-(5-Methoxy-1H-indole-yl)ethanone, a key intermediate .Molecular Structure Analysis
The molecular structure of “1H-Indole, 7-chloro-5-methoxy-” consists of a benzene ring fused with a pyrrole ring, which forms the indole structure. The indole structure is then substituted at the 7th position with a chlorine atom and at the 5th position with a methoxy group .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The indole nucleus is often added to medicinal compounds that are biologically active pharmacophores .Physical And Chemical Properties Analysis
The predicted boiling point of “1H-Indole, 7-chloro-5-methoxy-” is 333.9±22.0 °C, and its predicted density is 1.317±0.06 g/cm3 . Its pKa is predicted to be 15.12±0.30 .Scientific Research Applications
Anticancer Properties
Indole derivatives have garnered attention for their potential as anticancer agents. Researchers have explored the cytotoxic effects of 7-chloro-5-methoxy-1H-indole on cancer cells. Its ability to inhibit cell growth and induce apoptosis (programmed cell death) makes it a promising candidate for cancer therapy .
Immunomodulation
The compound has been investigated for its immunomodulatory effects. Specifically, it may influence the immune response, potentially enhancing the body’s ability to fight cancer or other diseases. Researchers have explored its impact on immune cells and cytokine production .
Tryptophan Dioxygenase Inhibition
Tryptophan dioxygenase (TDO) is an enzyme involved in tryptophan metabolism. Inhibiting TDO can affect immune responses and has implications for cancer treatment. 7-chloro-5-methoxy-1H-indole has been studied as a potential TDO inhibitor .
Synthetic Methodology Development
Given the importance of indoles, researchers have focused on novel synthetic methods for their construction. Investigating efficient routes to synthesize 7-chloro-5-methoxy-1H-indole contributes to the chemical community’s understanding of this ring system .
Multicomponent Reactions
Indoles play a crucial role in multicomponent reactions (MCRs), which allow the rapid assembly of complex molecules. Researchers have explored the use of 7-chloro-5-methoxy-1H-indole in MCRs, leading to diverse chemical transformations .
Functionalization of Mesoporous Silica Materials
Beyond its direct applications, indoles can serve as building blocks for functional materials. Researchers have investigated the functionalization of mesoporous silica materials using indoles, including 7-chloro-5-methoxy-1H-indole. These materials find applications as nano-heterogeneous catalysts and fluorescent chemosensors .
Mechanism of Action
Target of Action
The primary targets of 7-chloro-5-methoxy-1H-indole, like many indole derivatives, are multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The mode of action of 7-chloro-5-methoxy-1H-indole involves its interaction with these target receptors. The compound binds to the receptors, triggering a series of biochemical reactions that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by 7-chloro-5-methoxy-1H-indole are diverse, given the wide range of biological activities associated with indole derivatives . For example, in its antiviral activity, the compound may interfere with the replication of viruses. In its anticancer activity, it may induce apoptosis or inhibit the proliferation of cancer cells .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability due to its ability to bind with high affinity to multiple receptors .
Result of Action
The result of the action of 7-chloro-5-methoxy-1H-indole can vary depending on the biological activity being exerted. For instance, in its antiviral activity, the result could be the inhibition of viral replication. In its anticancer activity, the result could be the death of cancer cells or the inhibition of their proliferation .
Action Environment
The action of 7-chloro-5-methoxy-1H-indole can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds can influence its action, as seen in the case of 7-methoxyindole, where its inhibitory effect on tobacco cell growth can be partially reversed by indole and tryptophan .
Future Directions
Indole derivatives, including “1H-Indole, 7-chloro-5-methoxy-”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are of interest to researchers for synthesizing various scaffolds of indole for screening different pharmacological activities .
properties
IUPAC Name |
7-chloro-5-methoxy-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZVPGCUCKHXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-methoxy-1H-indole |
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